4-Acetyl-1-naphthonitrile
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Overview
Description
4-Acetyl-1-naphthonitrile is an organic compound with the molecular formula C₁₃H₉NO and a molecular weight of 195.22 g/mol. It is a derivative of naphthalene, featuring an acetyl group (-COCH₃) attached to the first carbon atom of the naphthalene ring and a nitrile group (-CN) attached to the fourth carbon atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-1-naphthonitrile can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Nitrilation: The naphthalene derivative can be nitrated using nitric acid and sulfuric acid to introduce the nitrile group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-acetyl-1-naphthoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 4-acetyl-1-naphthylamine.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Halogenation with bromine (Br₂) or chlorination with chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-acetyl-1-naphthoic acid
Reduction: 4-acetyl-1-naphthylamine
Substitution: Various halogenated derivatives of 4-acetyl-1-naphthalene
Scientific Research Applications
4-Acetyl-1-naphthonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Acetyl-1-naphthonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Naphthol: A hydroxyl group (-OH) attached to the first carbon of naphthalene.
2-Naphthol: A hydroxyl group (-OH) attached to the second carbon of naphthalene.
Naphthalene: The parent compound without any substituents.
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Properties
IUPAC Name |
4-acetylnaphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPRXQUUNYLAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345124 |
Source
|
Record name | 1-Naphthalenecarbonitrile, 4-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29139-00-2 |
Source
|
Record name | 1-Naphthalenecarbonitrile, 4-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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